1,4-Dioxane-2,5-dimethanol

Description

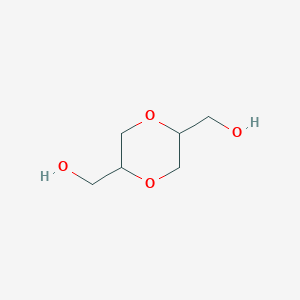

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRYYSSZMQDPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337859 | |

| Record name | 1,4-Dioxane-2,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14236-12-5 | |

| Record name | 1,4-Dioxane-2,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,4 Dioxane 2,5 Dimethanol

Established Synthetic Routes for 1,4-Dioxane-2,5-dimethanol

While detailed, specific industrial synthetic routes for this compound are not widely published, plausible pathways can be inferred from the synthesis of analogous dioxane derivatives. The primary route likely involves the dimerization of a C3 building block.

The formation of the 1,4-dioxane (B91453) ring system is frequently achieved through the acid-catalyzed dimerization of suitable precursors. By analogy to the synthesis of 1,4-dioxane from ethylene (B1197577) oxide, a plausible catalytic route to this compound is the dimerization of 2,3-epoxy-1-propanol (glycidol). This reaction would require a catalyst to promote the ring-opening of the epoxide and subsequent cyclization.

Another potential pathway is the acid-catalyzed condensation of two molecules of a protected glyceraldehyde or a similar 3-carbon synthons. For related compounds like 2,5-dihydroxy-1,4-dioxane, synthesis has been achieved by reacting a hydroxyacetal compound in the presence of a cation-exchange resin google.com.

Non-catalytic methods, typically involving high temperatures and pressures, could also be employed, but these generally suffer from lower yields and the formation of undesirable byproducts due to competing polymerization reactions.

Given that this compound possesses two chiral centers, three stereoisomers are possible: a pair of enantiomers (trans-isomers: (2R,5R) and (2S,5S)) and a meso compound (cis-isomer: (2R,5S)). The fact that the compound is often supplied as a mixture of diastereomers indicates that non-selective synthetic methods are common biosynth.comcymitquimica.com.

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound, primarily by minimizing the formation of linear and cyclic oligomers. Key parameters to control include temperature, catalyst concentration, solvent, and reaction time.

Based on syntheses of similar compounds, a systematic study of these variables would be essential for developing an efficient process. For example, in related syntheses, adjusting the temperature and the gaseous hourly space velocity (GHSV) has been shown to be crucial for maximizing the selectivity towards the desired dioxane product.

Table 1: General Parameters for Optimization of Dioxane Synthesis

| Parameter | Objective and Considerations |

| Catalyst | Type (e.g., Lewis acid, Brønsted acid) and concentration affect reaction rate and selectivity. |

| Temperature | Controls reaction kinetics; must be optimized to favor cyclization over polymerization. |

| Solvent | Can influence solubility of reactants and intermediates, and may affect the reaction pathway. |

| Reactant Concentration | High dilution can favor intramolecular cyclization over intermolecular polymerization. |

| Reaction Time | Sufficient time is needed for completion, but prolonged time can lead to byproduct formation. |

Functional Group Interconversions of this compound

The two primary hydroxyl (-CH₂OH) groups are the main sites of reactivity in this compound, allowing for a variety of chemical transformations to produce a range of derivatives. These reactions primarily include oxidation and substitution cymitquimica.com.

The primary alcohol functionalities of this compound can be selectively oxidized to yield either aldehydes or carboxylic acids, depending on the reagents and conditions employed.

Synthesis of 1,4-Dioxane-2,5-dicarbaldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), are typically used to convert primary alcohols to aldehydes while minimizing over-oxidation.

Synthesis of 1,4-Dioxane-2,5-dicarboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions, will fully oxidize the hydroxymethyl groups to carboxylic acids.

These oxidized derivatives serve as valuable monomers and cross-linking agents in the synthesis of polyesters and other polymers.

While direct reduction of the alcohol groups is not a typical transformation, the term can refer to the conversion of the hydroxyl groups into less oxygenated functionalities. More broadly, this involves substitution reactions.

Esterification and Etherification: The hydroxyl groups readily react with carboxylic acids (or their derivatives) and alkyl halides to form the corresponding diesters and diethers, respectively cymitquimica.com. These reactions are fundamental for modifying the compound's physical properties and for its use as a monomer.

Conversion to Alkyl Groups: A two-step sequence can be employed to replace the hydroxyl groups with hydrogen. First, the alcohols are converted into good leaving groups, such as tosylates or mesylates. Subsequent reduction with a hydride reagent, like lithium aluminum hydride (LiAlH₄), yields 2,5-dimethyl-1,4-dioxane.

Table 2: Key Functional Group Interconversions of this compound

| Reaction Type | Reagents/Conditions | Product |

| Oxidation to Aldehyde | PCC or PDC in CH₂Cl₂ | 1,4-Dioxane-2,5-dicarbaldehyde |

| Oxidation to Carboxylic Acid | KMnO₄, H₃O⁺ | 1,4-Dioxane-2,5-dicarboxylic acid |

| Esterification | RCOOH, acid catalyst | 1,4-Dioxane-2,5-bis(methylene) dicarboxylate |

| Etherification | R-X, base (e.g., NaH) | 2,5-Bis(alkoxymethyl)-1,4-dioxane |

| Conversion to Halide | PBr₃ or SOCl₂ | 2,5-Bis(halomethyl)-1,4-dioxane |

| Reduction of Halide | LiAlH₄ or other hydride source | 2,5-Dimethyl-1,4-dioxane |

Compound List

Etherification and Esterification Reactions

The presence of two primary hydroxyl groups makes this compound an ideal substrate for etherification and esterification reactions. These transformations allow for the modification of its physical and chemical properties and the incorporation of the dioxane scaffold into larger molecular architectures, such as polymers and pharmacologically active molecules.

Etherification: The hydroxyl groups of this compound can be converted to ethers through various synthetic methods. The Williamson ether synthesis, a widely used method, would involve the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding dialkoxide. This is followed by a nucleophilic substitution reaction with an alkyl halide to yield the desired diether. The choice of solvent is crucial, with polar aprotic solvents being preferred to solvate the cation and increase the nucleophilicity of the alkoxide.

Another approach to etherification is the acid-catalyzed dehydration of a mixture of this compound and an excess of another alcohol. This method is generally less specific and can lead to a mixture of products.

Esterification: Esterification of this compound is readily achieved by reacting it with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves heating the diol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. The reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the formation of the diester.

Alternatively, the use of more reactive acylating agents such as acid chlorides or anhydrides in the presence of a base, like pyridine (B92270) or triethylamine, provides a more efficient and often irreversible route to the corresponding diesters. These reactions are typically carried out at lower temperatures and provide high yields of the desired products. The reactivity of the hydroxyl groups in these reactions is a key feature of the chemistry of this compound. smolecule.com

A notable reaction is the ring-opening polymerization with lactones or other cyclic esters, where the hydroxyl groups of this compound can act as initiators, leading to the formation of biodegradable polyesters with the dioxane unit incorporated into the polymer backbone.

Mechanistic Investigations of this compound Synthesis and Reactions

Detailed mechanistic studies specifically focused on the synthesis and reactions of this compound are not extensively reported in the literature. However, the mechanisms can be inferred from studies of related dioxane derivatives and general principles of organic chemistry.

Synthesis Mechanism: The synthesis of the 1,4-dioxane ring system generally proceeds via an acid-catalyzed double Williamson ether synthesis or the dimerization of an appropriate precursor. For this compound, a plausible synthetic route would involve the acid-catalyzed dimerization of a protected 3-hydroxypropionaldehyde derivative or a related C3 building block.

A potential mechanism for the formation of the 1,4-dioxane ring involves the acid-catalyzed reaction of two molecules of a suitable precursor. The reaction would likely proceed through the following steps:

Protonation of a hydroxyl or ether oxygen to form a good leaving group.

Intermolecular nucleophilic attack of a hydroxyl group from a second molecule to form a dimeric intermediate.

A second intramolecular cyclization, again involving protonation and nucleophilic attack, to form the six-membered dioxane ring.

Deprotonation to yield the final product.

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the conformational preferences of the 1,4-dioxane ring. researchgate.net These studies indicate that the chair conformation is the most stable, which has implications for the stereochemical outcome of reactions involving the dioxane core. acs.org

Reaction Mechanisms: The mechanisms of etherification and esterification reactions of this compound follow well-established pathways.

Etherification (Williamson Synthesis): This reaction proceeds via an SN2 mechanism. The alkoxide, generated by the deprotonation of the hydroxyl group, acts as a potent nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single concerted step. The stereochemistry at the electrophilic carbon is inverted during this process.

Esterification (Fischer): The mechanism of Fischer esterification involves the initial protonation of the carboxylic acid, which activates the carbonyl group towards nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes proton transfer and elimination of a water molecule to form the ester. Each step in this process is reversible.

The table below summarizes the key reactions and inferred mechanistic details for this compound.

| Reaction Type | Reagents and Conditions | Inferred Mechanism | Key Intermediates |

| Etherification | Alkyl halide, Strong base (e.g., NaH) | SN2 | Dialkoxide |

| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄), Heat | Nucleophilic Acyl Substitution | Protonated carboxylic acid, Tetrahedral intermediate |

| Esterification | Acid chloride/anhydride, Base (e.g., Pyridine) | Nucleophilic Acyl Substitution | Acylpyridinium ion (if pyridine is used), Tetrahedral intermediate |

Structural Characterization and Computational Studies of 1,4 Dioxane 2,5 Dimethanol

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the structure of 1,4-Dioxane-2,5-dimethanol. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR/Raman) each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In ¹H NMR, the symmetry of the parent 1,4-dioxane (B91453) molecule results in a single signal at approximately 3.69 ppm. docbrown.info For this compound, the substitution breaks this symmetry, leading to a more complex spectrum. The key proton environments include the methine protons on the dioxane ring (CH), the methylene (B1212753) protons of the hydroxymethyl groups (CH₂), and the hydroxyl protons (OH). The chemical shifts and splitting patterns of these protons are influenced by the electronegative oxygen atoms and the specific stereoisomer present.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Distinct signals are expected for the carbons in the hydroxymethyl groups (-CH₂OH) and the carbons within the dioxane ring, with their exact chemical shifts dependent on their position and the stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is based on established principles of NMR spectroscopy.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Hydroxyl (-OH) | 1.5 - 4.0 (variable, broad) | Singlet |

| ¹H | Ring Methylene (-O-CH₂-CH-) | 3.4 - 3.8 | Multiplet |

| ¹H | Ring Methine (-O-CH-CH₂OH) | 3.8 - 4.2 | Multiplet |

| ¹H | Substituent Methylene (-CH₂-OH) | 3.5 - 3.9 | Multiplet |

| ¹³C | Ring Methylene (-O-C H₂-CH-) | ~65 - 70 | - |

| ¹³C | Ring Methine (-O-C H-CH₂OH) | ~75 - 80 | - |

| ¹³C | Substituent Methylene (-C H₂-OH) | ~60 - 65 | - |

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation and purity analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly effective technique for analyzing this compound, often after derivatization to increase volatility.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (148.16 g/mol ). The fragmentation pattern is dictated by the structure, with common cleavage points being the C-O and C-C bonds. docbrown.info Plausible fragmentation pathways for diol compounds include the loss of a water molecule ([M-H₂O]⁺) or a hydroxymethyl radical ([M-CH₂OH]⁺). aip.org

Table 2: Plausible Mass Spectrometry Fragments for this compound This table outlines expected ion fragments based on the compound's structure and known fragmentation patterns of similar molecules. docbrown.infoaip.org

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 148 | [C₆H₁₂O₄]⁺ | Molecular Ion (M⁺) |

| 130 | [C₆H₁₀O₃]⁺ | Loss of water (H₂O) from M⁺ |

| 117 | [C₅H₉O₃]⁺ | Loss of a hydroxymethyl radical (•CH₂OH) from M⁺ |

| 88 | [C₄H₈O₂]⁺ | Cleavage of the dioxane ring |

| 58 | [C₂H₂O₂]⁺ or [C₃H₆O]⁺ | Further fragmentation of the dioxane ring |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. The spectra reveal characteristic vibrations of the molecule's bonds.

Key expected features in the IR spectrum include a broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in the hydroxyl groups due to hydrogen bonding. The region from 3000-2850 cm⁻¹ will contain sharp peaks corresponding to the C-H stretching vibrations of the methylene and methine groups. Finally, a series of strong bands, typically found in the 1150-1050 cm⁻¹ range, corresponds to the C-O-C stretching of the ether linkages within the dioxane ring. researchgate.net Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the skeletal structure of the ring.

Table 3: Characteristic Vibrational Frequencies for this compound This table presents expected absorption bands based on general spectroscopic data.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3500 - 3200 | Strong, Broad |

| C-H Stretch | Alkane (-CH, -CH₂) | 3000 - 2850 | Medium to Strong |

| C-O Stretch | Alcohol (C-OH) | 1260 - 1050 | Strong |

| C-O-C Stretch | Ether (-O-) | 1150 - 1085 | Strong |

Stereochemical Analysis of this compound

The presence of two stereocenters at the C2 and C5 positions of the dioxane ring gives rise to stereoisomerism in this compound. The analysis and separation of these isomers are critical for understanding its chemical and physical properties.

This compound can exist as two diastereomers: cis and trans, based on the relative orientation of the two hydroxymethyl substituents.

cis-isomer : In this form, the two -CH₂OH groups are on the same side of the dioxane ring. This isomer possesses a plane of symmetry and is therefore an achiral meso compound.

trans-isomer : Here, the two -CH₂OH groups are on opposite sides of the ring. This configuration lacks a plane of symmetry, resulting in a pair of non-superimposable mirror images known as enantiomers: (2R,5R) and (2S,5S).

The distinct spatial arrangements of these isomers lead to different physical properties, such as melting point, boiling point, and solubility, as well as different behavior in chemical reactions. Public databases sometimes show conflicting information regarding the assignment of specific CAS numbers to the cis and trans isomers. bldpharm.comchemspider.com

Chromatography is the primary method for the separation and quantitative analysis of the stereoisomers of this compound. Different chromatographic strategies are required to separate diastereomers versus enantiomers.

Diastereomers (cis vs. trans) have different physical properties and can be separated using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a normal or reverse-phase column, or by Gas Chromatography (GC). sielc.comresearchgate.net

Enantiomers (the trans pair), which have identical physical properties in an achiral environment, require a chiral environment for separation. This is achieved using chiral chromatography. High-Performance Liquid Chromatography with a Chiral Stationary Phase (CSP) is the most common method. Polysaccharide-based columns, for example, are widely used and can effectively resolve the enantiomers, allowing for their individual analysis and quantification. nih.govchromatographyonline.com The choice of mobile phase and temperature can also significantly affect the selectivity and resolution of the separation. chromatographyonline.com

Table 4: Chromatographic Techniques for Isomer Analysis This table summarizes the application of different chromatographic methods for the isomers of this compound.

| Technique | Stationary Phase | Target Isomers | Principle of Separation |

| HPLC / GC | Standard (e.g., Silica, C18) | Diastereomers (cis vs. trans) | Differences in physical properties (polarity, volatility) |

| Chiral HPLC | Chiral (e.g., Polysaccharide-based) | Enantiomers (trans pair) | Differential interaction with the chiral stationary phase |

Theoretical Chemistry and Computational Modeling of this compound

The structural and reactive properties of this compound can be extensively investigated through theoretical and computational chemistry. These methods provide deep insights into the molecule's behavior at an atomic level, complementing experimental data and guiding further research.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and geometry of this compound. These calculations can predict various molecular properties with a high degree of accuracy.

Detailed research findings from computational studies on substituted 1,4-dioxanes provide a framework for understanding this compound. For instance, studies on 2-substituted-1,4-dioxanes have utilized methods like second-order Møller-Plesset perturbation theory (MP2), DFT with the B3LYP functional (a hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional), and the Hartree-Fock (HF) method, often with the 6-31G* basis set. nih.gov These calculations are employed to determine optimized geometries, including bond lengths, bond angles, and torsion angles, as well as the relative energies of different conformers. nih.gov

For this compound, DFT calculations would typically begin with the optimization of the molecular geometry to find the lowest energy structure. From this, a wealth of information can be derived. The distribution of electron density, for example, can be analyzed to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting reactivity. The Molecular Electrostatic Potential (MEP) and Natural Bonding Orbital (NBO) analysis are common techniques used for this purpose. ijcce.ac.ir NBO analysis, in particular, can provide insights into hybridization, atomic charges, and the stabilizing effects of orbital interactions, such as hyperconjugation. ijcce.ac.ir

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key properties determined from DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ijcce.ac.ir

A hypothetical table of DFT-calculated properties for a conformer of this compound, based on typical values for similar molecules, is presented below to illustrate the type of data generated.

| Property | Calculated Value | Unit |

| Total Energy | -535.45 | Hartree |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 8.0 | eV |

| Dipole Moment | 2.5 | Debye |

Note: The values in this table are illustrative and would need to be confirmed by specific calculations for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The flexible six-membered ring of this compound can adopt several conformations, with the chair and boat forms being the most significant. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers for their interconversion.

Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can explore the different accessible conformations and the transitions between them. This is particularly useful for understanding the behavior of the molecule in different environments, such as in aqueous solution. MD simulations of the parent 1,4-dioxane in water have been used to study its hydration and aggregation properties. acs.org For this compound, MD simulations could reveal how the hydroxymethyl groups interact with solvent molecules through hydrogen bonding, which would significantly influence its solubility and reactivity.

The relative energies of different conformers of substituted dioxanes can be calculated to determine their stability. Below is a hypothetical data table showing the relative energies of different conformers of this compound.

| Conformer | Relative Energy (kcal/mol) |

| trans (diequatorial) Chair | 0.0 |

| trans (diaxial) Chair | 4.5 |

| cis (axial, equatorial) Chair | 2.1 |

| Twist-Boat | 5.8 |

Note: These values are hypothetical and serve to illustrate the expected relative stabilities.

Structure-Reactivity Relationship Predictions

Predicting the relationship between the structure of this compound and its chemical reactivity is a primary goal of computational modeling. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to establish these connections. nih.govacs.org

QSAR studies on related dioxane derivatives have been performed to predict their biological activities. nih.gov For example, a QSAR analysis was conducted on N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)ethyl]amino acids to predict their anti-inflammatory activity. nih.gov Such models are built by correlating various calculated molecular descriptors (e.g., steric, electronic, and topological parameters) with experimentally determined activities or properties.

For this compound, a QSAR or QSPR study would involve calculating a wide range of molecular descriptors. These could include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific conformational parameters.

Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.

These descriptors would then be used to build a mathematical model that can predict a specific property, such as its efficacy as a precursor in polymer synthesis or its biodegradability. The influence of the hydroxymethyl groups on the reactivity of the dioxane ring is a key aspect that can be explored. For example, these groups can participate in substitution and oxidation reactions, and their spatial orientation will affect the reaction rates.

The development of a predictive QSAR/QSPR model for this compound and its derivatives could accelerate the discovery of new applications for this compound.

1,4 Dioxane 2,5 Dimethanol As a Building Block in Polymer Science

Utilization of 1,4-Dioxane-2,5-dimethanol in Polymer Synthesis

The primary application of this compound in polymer science is as a diol monomer for step-growth polymerization. Its two hydroxyl groups readily react with complementary functional groups, such as carboxylic acids, acyl chlorides, or isocyanates, to form polyesters and polyurethanes.

This compound serves as a valuable building block for designing polymers with tailored properties. Its incorporation into a polymer chain introduces the cyclic dioxane ether structure, which can influence the material's rigidity, thermal stability, and degradation characteristics. It can be employed as the primary diol component or as a co-monomer to modify the properties of existing polymers.

Strategies for its incorporation include:

Polyester (B1180765) Synthesis: Reacting with dicarboxylic acids (or their derivatives like dimethyl esters or acid chlorides) via polycondensation to create polyesters. The choice of the diacid co-monomer allows for fine-tuning of the final polymer's properties.

Polyurethane Synthesis: Acting as a chain extender in the reaction between a diisocyanate and a long-chain polyol (macrodiol). In this role, the comparatively small and rigid this compound molecule helps to form the "hard segments" in segmented polyurethanes, which can enhance the mechanical strength and thermal properties of the resulting elastomer. ontosight.ai Japanese patents have documented its use as a diol component for creating aqueous polyurethane dispersions. google.com

The isomeric form, 1,3-dioxane-5,5-dimethanol (B1596533), has been successfully used to create polyether urethanes with good physical characteristics. researchgate.net This suggests that the dioxane-dimethanol scaffold is a viable component for high-performance polymers.

While the heading suggests ring-opening polymerization (ROP), it is important to clarify the role of this compound in such processes. The 1,4-dioxane (B91453) ring itself is generally stable and does not readily undergo ROP. Instead, the compound acts as an initiator for the ROP of other cyclic monomers, such as epoxides.

A notable example is the reaction of this compound with glycidol (B123203), a type of epoxide. cymitquimica.com In this mechanism:

Initiation: The hydroxyl groups of the dioxane-dimethanol attack the strained epoxide ring of a glycidol molecule. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate.

Propagation: The ring-opening of the glycidol creates a new hydroxyl group, which can then attack another glycidol molecule, leading to the growth of polyether chains extending from the central dioxane-dimethanol core.

This process is technically a ring-opening copolymerization where this compound is incorporated at the core of the resulting polymer, but the polymerization proceeds via the opening of the glycidol ring, not the dioxane ring.

This compound can be copolymerized with a wide array of monomers to synthesize materials with specific properties. The primary method for this is step-growth copolymerization.

With Diacids for Polyesters: It can be reacted with various aliphatic or aromatic dicarboxylic acids. The properties of the resulting copolyester would depend on the nature of the diacid used, as shown in the table below.

| Diacid Type | Expected Polymer Properties |

| Aliphatic (e.g., Succinic Acid, Adipic Acid) | Increased flexibility, lower glass transition temperature (Tg), enhanced biodegradability. |

| Aromatic (e.g., Terephthalic Acid) | Increased rigidity, higher Tg, improved thermal stability. |

With Diisocyanates for Polyurethanes: As a chain extender, it is used with macrodiols and diisocyanates (e.g., MDI, TDI) to produce segmented polyurethanes. The ratio of this compound to the macrodiol is a critical factor in determining the hard segment content and, consequently, the final mechanical properties of the elastomer.

With Epoxides: As mentioned, it can copolymerize with epoxides like glycidol, where it acts as a multifunctional initiator, leading to star-like or branched polyether structures. cymitquimica.com

Functionalization of Polymeric Materials Derived from this compound

While direct studies on the functionalization of polymers derived from this compound are limited, research on analogous structures provides a clear pathway for modification. By analogy with other dioxane-based diols used in polymer synthesis, functionalization can be achieved either by modifying the monomer before polymerization or by modifying the resulting polymer.

Research on (2-(norbornene)-1,3-dioxane-5,5-diyl)dimethanol, a structurally related diol, demonstrates a powerful strategy. rsc.orgresearchgate.net This monomer contains a reactive norbornene group. When polymerized into a polyurethane, this group remains available for post-polymerization modification via "click" chemistry. rsc.orgresearchgate.net This approach allows for the attachment of various molecules to the polymer backbone, which can be used to alter properties like hydrophilicity or to attach bioactive agents. rsc.orgresearchgate.net This suggests that functional derivatives of this compound could be synthesized and polymerized to create a platform of easily functionalizable materials.

Degradation Mechanisms of this compound-Based Polymers

The degradation of polymers containing the this compound unit is influenced by the nature of the polymer backbone (e.g., polyester or polyurethane) and the presence of the dioxane ring itself.

Specific hydrolytic degradation data for polymers made from this compound is not widely available. However, the degradation mechanism can be inferred from related structures. The key feature within the monomer is the acetal (B89532) linkage (C-O-C-O-C) inherent to the dioxane ring. Acetal groups are known to be susceptible to cleavage under acidic conditions via hydrolysis.

Studies on thermoplastic polyurethanes synthesized with similar acetal-containing diols, such as (2-phenyl-1,3-dioxane-5,5-diyl)dimethanol, show that this linkage provides a pathway for pH-responsive degradation. rsc.org The proposed mechanism involves:

Protonation of an ether oxygen in the dioxane ring under acidic conditions.

Cleavage of the C-O bond, leading to the opening of the dioxane ring.

This ring-opening breaks the polymer chain, reducing the molecular weight and leading to the degradation of the material.

This inherent pH sensitivity makes these polymers interesting candidates for applications where controlled degradation is desired. Furthermore, studies on polyurethanes made from the isomeric 1,3-dioxane-5,5-dimethanol showed that the materials exhibit mild degradation after being buried in soil for one year, indicating susceptibility to environmental degradation through a combination of hydrolysis and microbial action. researchgate.net The degradation was found to be tunable by altering the structure and content of the hard segments in the polyurethane. researchgate.net

Biodegradation Pathways and Environmental Persistence of Polymers

Polymers derived from this compound are situated within the broader category of biodegradable polymers, an area of intense research focus aimed at mitigating plastic pollution. The environmental fate of these materials is intrinsically linked to their chemical structure, particularly the presence of the 1,4-dioxane ring and the ester or urethane (B1682113) linkages formed during polymerization.

The biodegradation of polyesters, a likely class of polymers synthesized from this diol, typically occurs via hydrolysis of the ester bonds, a process that can be catalyzed by microbial enzymes such as lipases and esterases. The accessibility of these ester linkages to enzymatic attack is a critical determinant of the degradation rate. For polymers containing this compound, the steric hindrance caused by the cyclic furanic groups can influence the rate of enzymatic degradation. acs.org Generally, a higher content of aliphatic segments in a copolyester can favor enzymatic degradation. acs.org

The persistence of these polymers is expected to differ significantly from that of the parent compound, 1,4-dioxane. While 1,4-dioxane is a contaminant of emerging concern known for its high mobility and persistence in aqueous environments, its polymer-bound form has a distinct environmental profile. clu-in.orgmdpi.com The positional isomer, 1,4-dioxane-2,6-dimethanol, is noted as being biodegradable and non-persistent, suggesting that functionalized dioxanes can be designed for environmental degradation. The degradation of polymers derived from this compound would yield the monomer and the corresponding co-monomer (e.g., a dicarboxylic acid). The subsequent fate of this compound in the environment would depend on its own biodegradability. While 1,4-dioxane itself is generally resistant to anaerobic biodegradation, certain aerobic metabolic and cometabolic processes are known to break it down. mdpi.comitrcweb.org

The crystallinity of the polymer plays a crucial role in its biodegradability. mdpi.com Highly crystalline regions are more resistant to microbial attack than amorphous regions. The specific stereochemistry of this compound will influence chain packing and thus the degree of crystallinity, directly impacting its environmental persistence.

Structure-Performance Relationships in Dioxane-2,5-dimethanol-Derived Polymers

The performance of polymers derived from this compound is directly governed by the monomer's unique chemical structure. As a diol, it can be incorporated into a variety of polymers, most notably polyesters (through reaction with diacids) and polyurethanes (through reaction with diisocyanates), serving as a rigid building block that imparts specific thermal and mechanical properties. ontosight.airesearchgate.net It can also react with compounds like glycidol through ring-opening polymerization. biosynth.comcymitquimica.com

The central 1,4-dioxane ring is a semi-rigid cyclic structure. The inclusion of such rings into a polymer backbone is a known strategy to enhance thermal properties. rsc.org This rigidity restricts the rotational freedom of the polymer chains, leading to higher glass transition temperatures (Tg) and often higher melting temperatures (Tm) compared to analogous polymers made from flexible aliphatic diols. This effect is similar to that observed in polyesters synthesized from other semi-rigid cyclic monomers, such as 1,4-cyclohexanedimethanol (B133615) (CHDM) or carbohydrate-derived diols like isoidide-2,5-dimethanol. rsc.orgresearchgate.net For instance, semi-aromatic polyesters based on isoidide-2,5-dimethanol exhibit high Tg (94-105 °C) and Tm (250-284 °C), making them suitable for engineering applications. researchgate.net

The relationship between the monomer's structure and the polymer's properties can be summarized as follows:

| Structural Feature of Monomer | Expected Impact on Polymer Performance |

| Semi-Rigid Dioxane Ring | Increases glass transition temperature (Tg) and thermal stability by restricting polymer chain mobility. |

| Stereoisomerism (cis/trans) | Influences polymer chain packing, affecting crystallinity, solubility, and mechanical properties. |

| Hydroxymethyl Groups | Provide reactive sites for polymerization (e.g., esterification, urethane formation). |

| Positional Isomerism (2,5- vs. 2,6-) | Alters hydrogen-bonding patterns and symmetry, leading to distinct physicochemical behavior and polymer crystallinity. |

Furthermore, the stereochemistry of the two hydroxymethyl groups on the 1,4-dioxane ring (i.e., whether they are in a cis or trans configuration relative to each other) is a critical factor. This stereochemical arrangement dictates how the polymer chains can pack together. A regular, stereochemically pure monomer can lead to semi-crystalline polymers with enhanced mechanical strength and thermal resistance, whereas a mixture of isomers would likely result in amorphous polymers with lower softening points but potentially improved clarity. The distinct physicochemical behavior of the 2,5-isomer, compared to its 2,6-counterpart, is known to impact polymer crystallinity due to different hydrogen-bonding patterns. By carefully selecting the comonomer (e.g., a short-chain vs. long-chain diacid), the properties of the resulting polyester can be further tailored to create materials ranging from rigid plastics to flexible elastomers.

Applications of 1,4 Dioxane 2,5 Dimethanol in Advanced Organic Synthesis

Role as a Chiral Auxiliary and Ligand Precursor

The rigid C2-symmetric backbone of the 1,4-dioxane (B91453) ring makes it an attractive scaffold for the design of chiral ligands and auxiliaries used in asymmetric catalysis. While direct synthesis from 1,4-Dioxane-2,5-dimethanol is an area of ongoing exploration, the principle has been established using structurally similar dioxane frameworks. For instance, chiral C(2)-symmetric ligands with a 1,4-dioxane backbone have been successfully synthesized and applied in asymmetric hydrogenation, demonstrating the efficacy of the dioxane core in creating a stable and effective chelate conformation with metals.

The synthetic utility of this compound lies in its two hydroxymethyl groups, which serve as handles for introducing coordinating groups like phosphines, amines, or other moieties essential for catalytic activity. The process typically involves converting the diol into a more reactive intermediate, such as a dimesylate or dihalide, followed by substitution with the desired ligating element. The inherent stereochemistry of the dioxane ring, which can be controlled during its synthesis, is then transferred to the final ligand, influencing the stereochemical outcome of the catalyzed reaction. Research has shown that chiral amines and phosphine (B1218219) thiazoles featuring a 1,4-dioxane skeleton can be prepared and effectively used in asymmetric reactions. researchgate.net

Table 1: Potential Chiral Ligands Derived from this compound

| Ligand Type | Synthetic Approach from this compound | Potential Application |

| Chiral Diphosphine | 1. Conversion of -CH₂OH to -CH₂OTs (tosylate). 2. Nucleophilic substitution with LiPPh₂. | Asymmetric Hydrogenation, Cross-Coupling Reactions |

| Chiral Diamine | 1. Oxidation of -CH₂OH to -CHO (aldehyde). 2. Reductive amination with a chiral amine. | Asymmetric Transfer Hydrogenation |

| Chiral Amino Alcohol | 1. Monoprotection of one -CH₂OH group. 2. Conversion of the other -CH₂OH to an amino group. | Asymmetric Alkylation of Aldehydes |

Precursor for Complex Heterocyclic Systems and Molecular Scaffolds

The this compound framework is a valuable starting point for constructing more elaborate heterocyclic systems and molecular scaffolds. A significant application is its role as a precursor to 1,4-dioxane-2,5-diones, which are key components in the synthesis of peptidomimetic scaffolds. umich.eduumich.edu These scaffolds are designed to mimic the secondary structures of peptides, enabling the creation of novel bioactive molecules with improved stability and oral bioavailability compared to their natural peptide counterparts.

The synthetic route from this compound to these dione-based scaffolds involves the oxidation of the two primary hydroxymethyl groups to form the corresponding 1,4-dioxane-2,5-dicarboxylic acid. This transformation can be achieved using standard oxidizing agents like potassium permanganate (B83412). The resulting dicarboxylic acid can then undergo intramolecular cyclization or be used in condensation reactions to form the desired complex scaffold. Research has demonstrated the successful synthesis of peptidomimetic molecular scaffolds based on the umich.eduCurrent time information in Bangalore, IN.dioxane-2,5-dione architecture, which allows for the attachment of various amino acid side chains to present a diverse range of molecular topologies. umich.edu

Table 2: Synthesis of a Peptidomimetic Scaffold Precursor

| Step | Reaction | Intermediate/Product | Significance |

| 1 | Oxidation | 1,4-Dioxane-2,5-dicarboxylic acid | Creation of key functional groups for cyclization. |

| 2 | Dimerization/Cyclization | umich.eduCurrent time information in Bangalore, IN.Dioxane-2,5-dione derivative | Formation of the core heterocyclic scaffold. umich.edu |

| 3 | Functionalization | Peptidomimetic Scaffold | Attachment of amino acid residues to mimic peptide structures. umich.eduumich.edu |

Integration into the Synthesis of Bioactive Molecules and Drug Delivery Systems

The biocompatibility and structural features of the dioxane framework have led to its investigation in the synthesis of bioactive molecules and as a component of drug delivery systems. While direct applications of this compound are still emerging, closely related derivatives have shown significant promise. For example, 2,5-dialkoxy-1,4-dioxane-2,5-dimethanol derivatives have been utilized as synthons for creating advanced biomaterials. nih.gov These compounds serve as intermediates in the synthesis of polymers that exhibit mechanical properties comparable to cancellous bone, making them candidates for tissue scaffolds. nih.govvdoc.pubdokumen.pub

Furthermore, the dihydroxy analog, trans-2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol, is noted for its potential as an intermediate in the synthesis of pharmaceuticals and for the development of new biomaterials and drug delivery systems due to its chemical versatility and biocompatibility. ontosight.ai These findings suggest that the core 1,4-dioxane-dimethanol structure is a viable platform for biomedical applications. The hydroxyl groups of this compound itself provide convenient points for attaching drugs or for polymerization into biodegradable carriers like polyesters or polycarbonates, which are highly valued in controlled-release drug formulations. The development of dendrimers and other hyperbranched polymers from metabolically derived synthons, including structures related to dioxanes, is an active area of research for applications in drug delivery, gene transfection, and tissue engineering. nih.gov

Biochemical and Environmental Research Perspectives of 1,4 Dioxane 2,5 Dimethanol

Investigations into Biochemical Interactions and Pathways

A thorough understanding of how 1,4-Dioxane-2,5-dimethanol interacts with biological systems at a molecular and cellular level is fundamental to assessing its potential toxicological profile.

Molecular Recognition and Binding Studies

Enzyme Interaction Mechanisms within Biological Systems

Information regarding the interaction of this compound with enzymes is not currently documented. Future research should investigate whether this compound can act as a substrate, inhibitor, or inducer of key metabolic enzymes, such as cytochrome P450s. Understanding these interactions is crucial for predicting the metabolic fate of the compound and its potential to interfere with normal physiological processes.

Cellular Response Research

There is a lack of published research on the specific cellular responses to this compound exposure. Investigating the effects of this compound on various cell types in vitro would provide insights into its potential cytotoxicity, genotoxicity, and its ability to induce cellular stress pathways or disrupt cellular signaling.

Environmental Fate and Behavior of this compound

The environmental fate and behavior of a chemical compound determine its persistence, distribution, and potential for exposure in various environmental compartments.

Biodegradation Studies in Environmental Compartments

Specific studies on the biodegradation of this compound in soil, water, and sediment are not currently available. Research is needed to identify microorganisms capable of degrading this compound and to determine the biodegradation pathways and rates under different environmental conditions (aerobic and anaerobic). This information is essential for assessing its environmental persistence and the potential for natural attenuation.

Comparative Environmental Research with Related Dioxane Compounds

While extensive research has been conducted on the environmental behavior of 1,4-dioxane (B91453) due to its prevalence as a groundwater contaminant, comparative studies that include this compound are lacking. itrcweb.orgitrcweb.orgcdc.govepa.govslenvironment.com The physical and chemical properties of 1,4-dioxane, such as its high water solubility and low octanol-water partition coefficient, contribute to its mobility in the environment. itrcweb.org It is also resistant to natural biodegradation processes. cdc.govepa.gov Future research should aim to compare the physicochemical properties, mobility, persistence, and degradation patterns of this compound with those of 1,4-dioxane and other related compounds to better predict its environmental behavior.

Table of Physicochemical Properties: 1,4-Dioxane vs. This compound

| Property | 1,4-Dioxane | This compound |

| CAS Number | 123-91-1 | 14236-12-5 biosynth.com |

| Molecular Formula | C4H8O2 | C6H12O4 biosynth.com |

| Molecular Weight | 88.11 g/mol | 148.16 g/mol biosynth.com |

| Water Solubility | Miscible | Insoluble biosynth.com |

| Melting Point | 11.8 °C | 91 °C biosynth.com |

| Boiling Point | 101 °C | Not available |

| Vapor Pressure | 38 mm Hg at 25 °C itrcweb.org | Not available |

| Log Kow | -0.27 | Not available |

Interactive Data Table: Environmental Fate of 1,4-Dioxane

| Environmental Compartment | Fate and Behavior of 1,4-Dioxane |

| Air | Subject to photooxidation with an estimated half-life of 1–3 days. cdc.gov |

| Water | Biodegrades very slowly and is considered recalcitrant. cdc.gov Its high water solubility contributes to its mobility in groundwater. itrcweb.orgitrcweb.org |

| Soil | Adsorbs weakly to soil and has the potential to move quickly into groundwater. cdc.gov |

| Biota | Bioconcentration, bioaccumulation, and biomagnification are not considered important environmental fate processes. cdc.gov |

Development of Bioremediation Strategies Utilizing this compound or its Derivatives

Currently, there is no available scientific literature detailing the development of bioremediation strategies that specifically utilize this compound or its derivatives. Research on the biodegradation of 1,4-dioxane is well-established, identifying key microorganisms, enzymatic pathways, and effective substrates for cometabolism.

Microbial Degradation of 1,4-Dioxane:

A variety of microorganisms, including bacteria and fungi, have been identified that can degrade 1,4-dioxane. enviro.wikinih.gov Some microorganisms can utilize 1,4-dioxane as their sole source of carbon and energy (metabolism), while others require the presence of a primary substrate to fortuitously degrade 1,4-dioxane (cometabolism). enviro.wikisanbornhead.com

Key Enzymes in 1,4-Dioxane Biodegradation:

The initial step in the aerobic biodegradation of 1,4-dioxane is typically initiated by monooxygenase enzymes. itrcweb.orgmdpi.com These enzymes hydroxylate the 1,4-dioxane molecule, leading to ring cleavage and subsequent degradation. mdpi.comresearchgate.net

Cometabolic Substrates for 1,4-Dioxane Remediation:

Several substrates have been successfully used to enhance the cometabolic bioremediation of 1,4-dioxane. These substrates induce the production of the necessary enzymes for 1,4-dioxane degradation. Common cometabolites include:

Tetrahydrofuran (THF) acs.org

Methane nih.gov

Ethane nih.gov

The following table summarizes prominent microorganisms and the substrates they utilize for the degradation of 1,4-dioxane.

| Microorganism | Degradation Pathway | Primary Substrate(s) | Reference |

| Pseudonocardia dioxanivorans CB1190 | Metabolic | 1,4-Dioxane, THF | enviro.wiki |

| Rhodococcus ruber ENV425 | Cometabolic | Propane | nih.gov |

| Mycobacterium dioxanotrophicus PH-06 | Metabolic | 1,4-Dioxane | researchgate.net |

| Cordyceps sinensis (Fungus) | Metabolic | 1,4-Dioxane | nih.gov |

| Mixed Propanotrophic Cultures | Cometabolic | Propane | mdpi.comnih.gov |

| Methane-utilizing Bacteria | Cometabolic | Methane | nih.gov |

| Ethane-utilizing Bacteria | Cometabolic | Ethane | nih.gov |

While the bioremediation of 1,4-dioxane is an active area of research, the potential role of this compound in these processes has not been explored in the reviewed literature. Future research may investigate whether this compound or its derivatives could serve as effective substrates, inducers of degradative enzymes, or intermediates in novel bioremediation pathways for 1,4-dioxane and related compounds.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical processes is a cornerstone of modern chemistry. For 1,4-Dioxane-2,5-dimethanol, future research is expected to focus on developing synthetic pathways that are both efficient and environmentally benign. A significant area of exploration is the utilization of renewable biomass as a starting material. The catalytic conversion of carbohydrates and other bio-based feedstocks presents a promising avenue for producing this compound and its derivatives, thereby reducing the reliance on petrochemical sources.

Key research objectives in this area will likely include:

Catalyst Development: Designing novel catalysts that can selectively and efficiently convert biomass-derived molecules into the dioxane scaffold. This includes both heterogeneous and homogeneous catalytic systems.

Process Optimization: Investigating reaction conditions such as temperature, pressure, and solvent systems to maximize yield and minimize energy consumption and waste generation.

The development of such sustainable methodologies will be crucial for the large-scale and cost-effective production of this compound, paving the way for its widespread application.

Exploration of Advanced Material Science Applications

The bifunctional nature of this compound, with its two primary alcohol groups, makes it an ideal monomer for polymerization reactions. This opens up a vast field of research in material science, particularly in the development of novel polymers with tailored properties.

Future research in this domain is anticipated to explore the following:

Biodegradable Polymers: A major focus will be the synthesis of biodegradable polyesters and polyurethanes. The dioxane moiety can impart unique properties to the polymer backbone, potentially influencing its degradability, mechanical strength, and thermal stability. These materials could find applications in packaging, agriculture, and biomedical devices.

Ring-Opening Polymerization: The compound can undergo ring-opening polymerization to form novel polymers. biosynth.com Investigating different catalysts and conditions for this process will be a key research direction.

High-Performance Polymers: By reacting this compound with various co-monomers, it may be possible to create high-performance polymers with enhanced properties, such as improved heat resistance or chemical stability.

Below is a table summarizing potential polymer types derived from this compound and their prospective applications.

| Polymer Type | Potential Co-monomer(s) | Potential Properties | Prospective Applications |

| Polyesters | Dicarboxylic acids (e.g., adipic acid, succinic acid) | Biodegradable, tunable mechanical properties | Packaging films, agricultural mulch films, sutures |

| Polyurethanes | Diisocyanates (e.g., MDI, TDI) | Elasticity, abrasion resistance | Foams, coatings, adhesives |

| Polyethers | Epoxides (e.g., ethylene (B1197577) oxide, propylene (B89431) oxide) | Hydrophilicity, biocompatibility | Drug delivery systems, hydrogels |

Interdisciplinary Research with Biological Systems and Medicinal Chemistry

The dioxane ring is a structural motif found in a number of biologically active compounds. This suggests that this compound could serve as a valuable scaffold for the synthesis of new therapeutic agents. A related compound, 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol, has been noted for its potential in medicinal chemistry and for its anti-infective properties. cymitquimica.com

Emerging research in this interdisciplinary area is expected to involve:

Synthesis of Novel Derivatives: Modifying the hydroxymethyl groups to introduce other functionalities could lead to the discovery of new compounds with a range of biological activities.

Drug Delivery Systems: The potential to form biocompatible polymers from this compound makes it a candidate for developing novel drug delivery vehicles, such as nanoparticles or hydrogels, for targeted and controlled release of therapeutic agents.

Pro-drugs: The hydroxyl groups could be used to attach drug molecules, creating pro-drugs that release the active agent under specific physiological conditions.

Research has also shown that certain 1,4-dioxane (B91453) derivatives are being investigated for their potential in treating complex neurological disorders like Parkinson's disease and schizophrenia, highlighting the therapeutic potential of this class of compounds. nih.gov

Contributions to Green Chemistry and Sustainable Chemical Processes

Beyond its role in the synthesis of biodegradable polymers, this compound and its derivatives have the potential to contribute to green chemistry in other ways. A key area of interest is their application as environmentally friendly solvents. The parent compound, 1,4-dioxane, is a useful solvent but has environmental and health concerns.

Future research could focus on:

Green Solvent Development: Investigating the solvency properties of this compound and its derivatives as potential replacements for more hazardous solvents. Their low volatility and potential for biodegradability would be advantageous.

Bio-based Platform Chemical: Establishing this compound as a versatile platform chemical derived from renewable resources would be a significant contribution to a more sustainable chemical industry. From this central molecule, a wide array of other valuable chemicals could be synthesized.

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, will guide the future research and development of this compound and its applications. sigmaaldrich.com

Q & A

Q. What are the primary synthetic routes for 1,4-Dioxane-2,5-dimethanol, and what methodological considerations are critical for optimizing yield and purity?

this compound can be synthesized via:

- Oxidation : Hydroxymethyl groups are oxidized to aldehydes or carboxylic acids using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled pH and temperature .

- Reduction : Catalytic hydrogenation with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) reduces intermediates to yield the diol structure .

- Substitution : Ether or ester derivatives form via acid/base-catalyzed reactions, requiring inert atmospheres to prevent side reactions .

Key considerations : Reaction stoichiometry, solvent selection (e.g., ethanol for solubility), and post-synthesis purification (e.g., recrystallization from acetone/water mixtures) are critical for purity. Hygroscopicity necessitates anhydrous storage at 2–8°C to prevent hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopy : ¹H/¹³C NMR confirms hydroxyl and methoxy proton environments; IR identifies O–H and C–O stretches .

- Chromatography : HPLC with polar stationary phases (e.g., C18) resolves impurities, while GC-MS detects volatile byproducts .

- Physical properties : Melting point (75–80°C) and solubility profiles (soluble in ethanol, slightly in water) validate consistency with literature .

- Elemental analysis : Matches empirical formula (C₆H₁₂O₆) to theoretical carbon/hydrogen content .

Q. What are the key applications of this compound in synthetic chemistry and environmental research?

- Synthetic chemistry : Acts as a bifunctional building block for ester/ether derivatives used in polymer precursors or pharmaceutical intermediates .

- Environmental remediation : Participates in degradation studies of volatile organic compounds (VOCs) due to its biodegradability under aerobic conditions .

- Biodegradation research : Serves as a model compound for optimizing microbial consortia in wastewater treatment systems .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation and reduction pathways of this compound, and how do solvent systems influence these processes?

- Oxidation : KMnO₄ in acidic media proceeds via radical intermediates, forming 1,4-dioxane-2,5-dicarboxylic acid. Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing reaction rates .

- Reduction : NaBH₄ selectively reduces carbonyl groups without affecting the dioxane ring. Protic solvents (e.g., methanol) improve reagent solubility but may promote side reactions if moisture is present .

- Kinetic studies : Variable-temperature NMR or stopped-flow spectroscopy can elucidate rate constants and activation energies .

Q. What computational approaches are suitable for modeling the molecular interactions of this compound in aqueous systems?

- Molecular dynamics (MD) : Simulates hydrogen-bonding networks with water molecules, revealing solvation shells and diffusion coefficients .

- Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in oxidation/reduction .

- QSPR models : Correlate structural descriptors (e.g., LogP) with experimental solubility or toxicity data .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) across literature sources?

- Method validation : Reproduce experiments using standardized protocols (e.g., USP melting point apparatus) and cross-validate with independent techniques (e.g., DSC for thermal analysis) .

- Purity assessment : Quantify impurities via LC-MS and correlate their impact on observed properties .

- Data curation : Reference high-authority databases like NIST Chemistry WebBook for vetted values .

Q. What experimental designs are recommended for studying the environmental fate and biodegradation pathways of this compound?

- Aerobic biodegradation : Use OECD 301B tests with activated sludge inoculum; monitor CO₂ evolution via respirometry .

- Metabolite profiling : Employ GC-MS or LC-HRMS to identify intermediates (e.g., glyoxylic acid) in microbial cultures .

- Ecotoxicology : Conduct algal growth inhibition tests (OECD 201) to assess aquatic toxicity .

Methodological Challenges and Solutions

Q. What strategies mitigate hygroscopicity-related instability during storage and handling?

Q. How can researchers leverage derivatives of this compound for advanced material synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.